3-Hydroxy-4-phenylpentanoic acid
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Overview
Description
3-Hydroxy-4-phenylpentanoic acid is an organic compound with the molecular formula C11H14O3 It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-phenylpentanoic acid can be synthesized through several methods. One common approach involves the enantioseparation of racemic mixtures of hydroxycarboxylic acids via diastereomeric salt formation. For instance, racemic 3-hydroxy-4-phenylbutanoic acid can be resolved using resolving agents like 2-amino-1,2-diphenylethanol (ADPE) and cinchonidine . The process involves the formation of less-soluble diastereomeric salts, which can be crystallized to yield pure enantiomers.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar enantioseparation techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-phenylpentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
3-Hydroxy-4-phenylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-phenylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-phenylpentanoic acid: Similar in structure but with a different position of the hydroxyl group.
3-Bromo-4-phenylpentanoic acid: Contains a bromine atom instead of a hydroxyl group.
3-Hydroxy-4-pyranones: Compounds with a similar hydroxyl group but different ring structures .
Uniqueness
3-Hydroxy-4-phenylpentanoic acid is unique due to its specific structural arrangement, which allows for distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-hydroxy-4-phenylpentanoic acid |
InChI |
InChI=1S/C11H14O3/c1-8(10(12)7-11(13)14)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14) |
InChI Key |
ZGBWSCFYDBXYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CC(=O)O)O |
Origin of Product |
United States |
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